Aritmina

Übersicht

Beschreibung

Aritmina ist eine Verbindung, die für ihre Anwendung bei der Behandlung von Herzrhythmusstörungen bekannt ist. Es ist kein natürlich vorkommender Metabolit und kommt nur bei Personen vor, die diesem Stoff oder seinen Derivaten ausgesetzt sind . This compound ist Teil des menschlichen Exposoms, das alle Expositionen eines Individuums in einem Leben und deren Beziehung zur Gesundheit umfasst .

Herstellungsmethoden

Die Herstellung von this compound erfolgt über synthetische Wege, die typischerweise die Alkylierung von Ammoniak mit Alkylhalogeniden umfassen, obwohl alternative Verfahren oft für bessere Ausbeuten und Reinheit bevorzugt werden . Industrielle Produktionsmethoden können die Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) zur Quantifizierung und Reinigung der Verbindung umfassen .

Vorbereitungsmethoden

The preparation of Aritmina involves synthetic routes that typically include the alkylation of ammonia by alkyl halides, although alternative procedures are often preferred for better yields and purity . Industrial production methods may involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound .

Analyse Chemischer Reaktionen

Aritmina unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Lithiumaluminiumhydrid werden üblicherweise verwendet.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Wissenschaftliche Forschungsanwendungen

Aritmina hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Biologie: this compound wird verwendet, um die Auswirkungen verschiedener Verbindungen auf biologische Systeme zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Kardiomyozyten, spezialisierten Zellen, die sowohl für die mechanische Kontraktion als auch für die Leitung elektrischer Impulse verantwortlich sind . This compound beeinflusst die Automatisierbarkeit dieser Zellen, also die Fähigkeit, eine spontane diastolische Depolarisation zu durchlaufen und einen elektrischen Impuls ohne externe Stimulation zu initiieren . Diese Wirkung hilft bei der Regulierung abnormaler Herzrhythmen.

Wirkmechanismus

The mechanism of action of Aritmina involves its interaction with cardiac myocytes, which are specialized cells responsible for both mechanical contraction and conduction of electrical impulses . This compound affects the automaticity of these cells, which is the capability to undergo spontaneous diastolic depolarization and initiate an electrical impulse without external stimulation . This action helps in regulating abnormal heart rhythms.

Vergleich Mit ähnlichen Verbindungen

Aritmina kann mit anderen Antiarrhythmika verglichen werden, wie z. B.:

Lidocain: Wird zur Behandlung von ventrikulären Arrhythmien verwendet.

Amiodaron: Wirksam bei ventrikulären und atrialen Arrhythmien.

Chinidin: Wird zur Behandlung verschiedener Arten von Arrhythmien verwendet.

This compound ist einzigartig in seiner spezifischen Wechselwirkung mit Kardiomyozyten und seiner Wirksamkeit bei der Behandlung bestimmter Arten von Arrhythmien .

Eigenschaften

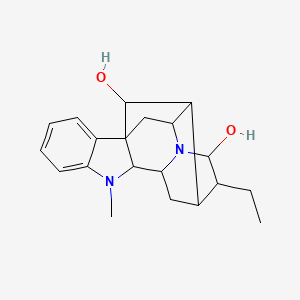

IUPAC Name |

13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRUOGAGYHKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859864 | |

| Record name | Ajmalan-17,21-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4360-12-7, 860214-04-6, 6989-79-3 | |

| Record name | ajmaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ajmalan-17,21-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoajmaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea](/img/structure/B12514727.png)

![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester](/img/structure/B12514728.png)

![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12514730.png)

![tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate](/img/structure/B12514742.png)

![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)

![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)